molecular formula C19H14BrN3S3 B3311910 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole CAS No. 946277-60-7

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

Cat. No. B3311910
CAS RN: 946277-60-7
M. Wt: 460.4 g/mol
InChI Key: RTFQVAVUYCKTKR-UHFFFAOYSA-N
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Description

The compound “5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole” is a complex organic molecule that contains several heterocyclic rings, including a pyridazine ring, a thiazole ring, and a thiophene ring . It also contains a bromobenzyl group. The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several cyclic structures with varying degrees of electron density and reactivity. The bromobenzyl group is likely a significant site of reactivity due to the presence of the bromine atom, which is a good leaving group.


Chemical Reactions Analysis

The types of chemical reactions this compound can undergo would depend on its exact structure and the conditions under which it is used. Potential reactions could include substitution reactions at the bromobenzyl group, as well as reactions at the heterocyclic rings depending on their substitution patterns and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the electronic properties of its heterocyclic rings.

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to comment on its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and activity. If it shows promise in a particular application, further studies could be conducted to optimize its structure and properties .

properties

IUPAC Name

5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S3/c1-12-18(26-19(21-12)16-3-2-10-24-16)15-8-9-17(23-22-15)25-11-13-4-6-14(20)7-5-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFQVAVUYCKTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Reactant of Route 2
Reactant of Route 2
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Reactant of Route 3
Reactant of Route 3
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Reactant of Route 4
Reactant of Route 4
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Reactant of Route 5
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Reactant of Route 6
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

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